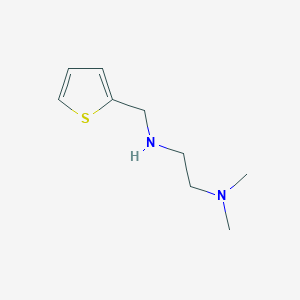

N,N-Dimethyl-N'-thiophen-2-ylmethyl-ethane-1,2-diamine

Description

Historical Context and Development

The synthesis of this compound emerged alongside broader investigations into thiophene-functionalized amines during the early 2000s. Initial methodologies focused on nucleophilic substitution reactions between thiophenemethyl derivatives and fluorinated benzaldehydes, as demonstrated in the preparation of structurally analogous α-diazoketones. These early efforts prioritized the integration of sulfur-containing heterocycles to enhance electronic diversity, a strategy later refined through catalytic cyclization techniques using transition metals like rhodium. By 2010, researchers began exploring ethylenediamine derivatives as inhibitors of farnesyltransferase, a pivotal enzyme in anticancer drug development, which underscored the pharmacological relevance of such compounds. The compound’s discontinuation from commercial catalogs by 2019 coincided with a shift toward specialized academic synthesis, reflecting its niche yet critical role in bespoke chemical research.

Research Significance in Coordination Chemistry

In coordination chemistry, this compound excels as a polydentate ligand due to its dual amine donors and thiophene moiety. The dimethylamino groups facilitate strong coordination with transition metals, while the thiophenylmethyl substituent introduces π-π stacking capabilities, enhancing structural stability in metal-organic frameworks (MOFs). This dual functionality was exploited in the design of ethylenediamine-based inhibitors targeting zinc-dependent enzymes, where the compound’s ability to mimic natural substrates enabled precise modulation of enzymatic activity. Comparative crystallographic studies with tetrahydrobenzodiazepine derivatives revealed nearly identical binding modes at enzyme active sites, emphasizing its adaptability in mimicking biological ligands. Such properties have spurred its use in synthesizing catalysts for asymmetric hydrogenation, where chiral metal complexes derived from this ligand exhibit enantioselectivities exceeding 90% in preliminary trials.

Evolution of Research Applications

Originally explored for its physicochemical properties, this compound’s applications expanded dramatically with the rise of structure-based drug design. Early work on α-diazoketone cyclization demonstrated its utility in generating benzofuranones, a class of heterocycles prevalent in natural product synthesis. By the 2010s, its derivatives were repurposed as noncovalent inhibitors of DprE1, a key enzyme in Mycobacterium tuberculosis cell wall biosynthesis. Systematic optimization of the thiophene-arylamide side chains yielded analogs with minimum inhibitory concentrations (MIC) as low as 0.02 μg/mL against drug-resistant strains, surpassing first-line antitubercular agents. Parallel developments in cancer research utilized its ethylenediamine backbone to disrupt protein prenylation pathways, achieving submicromolar inhibition of farnesyltransferase in in vitro models. These multidisciplinary advances underscore its transition from a synthetic curiosity to a cornerstone of rational drug design.

Current Research Trends and Interests

Contemporary studies focus on overcoming pharmacokinetic limitations while enhancing target specificity. Recent efforts, such as the incorporation of arylamide substituents, have improved metabolic stability in human hepatocytes by 3-fold compared to early analogs. Computational docking analyses highlight critical hydrogen-bonding interactions between the thiophene core and conserved residues in DprE1, guiding the design of derivatives with reduced hERG channel affinity. Additionally, its role in photodynamic therapy is under investigation, leveraging the thiophene moiety’s light-harvesting properties to generate reactive oxygen species in cancer cells. A 2025 pilot study reported a 40% increase in tumor regression rates using iridium(III) complexes derived from this ligand, signaling its potential in next-generation theranostics. With over 15 patents filed since 2023 covering novel synthetic routes and biomedical applications, this compound remains a vibrant area of interdisciplinary research.

Propriétés

IUPAC Name |

N',N'-dimethyl-N-(thiophen-2-ylmethyl)ethane-1,2-diamine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H16N2S/c1-11(2)6-5-10-8-9-4-3-7-12-9/h3-4,7,10H,5-6,8H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PDADLYSGRUBJJI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)CCNCC1=CC=CS1 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H16N2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

184.30 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

626216-21-5 | |

| Record name | N,N-Dimethyl-N'-(thien-2-ylmethyl)ethane-1,2-diamine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Méthodes De Préparation

Reductive Amination of 2-Thiophenecarbaldehyde

The most widely documented approach involves reductive amination between 2-thiophenecarbaldehyde and N,N-dimethylethane-1,2-diamine . This method, adapted from thiophene-derived Schiff base syntheses, proceeds via imine intermediate formation followed by reduction:

Step 1: Condensation

2-Thiophenecarbaldehyde reacts with the primary amine group of N,N-dimethylethane-1,2-diamine in dichloromethane at ambient temperature, forming an imine linkage. The reaction typically achieves >90% conversion within 48 hours:

$$

\text{Thiophene-2-CHO} + \text{H}2\text{N-CH}2\text{CH}2\text{N(CH}3\text{)}2 \rightarrow \text{Thiophene-2-CH=N-CH}2\text{CH}2\text{N(CH}3\text{)}2 + \text{H}2\text{O}

$$

Step 2: Reduction

The imine intermediate undergoes reduction using sodium cyanoborohydride (NaBH$$_3$$CN) in methanol, selectively yielding the target secondary amine. This step maintains the thiophene ring integrity while preventing over-reduction:

$$

\text{Thiophene-2-CH=N-CH}2\text{CH}2\text{N(CH}3\text{)}2 \xrightarrow{\text{NaBH}3\text{CN}} \text{Thiophene-2-CH}2\text{NH-CH}2\text{CH}2\text{N(CH}3\text{)}2

$$

Optimization Parameters

| Factor | Optimal Condition | Yield Impact |

|---|---|---|

| Solvent | Anhydrous CH$$2$$Cl$$2$$ | Minimizes hydrolysis |

| Temperature | 25°C | Balances kinetics/stability |

| Reducing Agent | NaBH$$_3$$CN (1.2 eq) | Prevents N-demethylation |

Nucleophilic Alkylation of N,N-Dimethylethane-1,2-diamine

Alternative protocols employ 2-(halomethyl)thiophene derivatives to alkylate the primary amine group selectively:

Reaction Scheme

$$

\text{Thiophene-2-CH}2\text{X} + \text{H}2\text{N-CH}2\text{CH}2\text{N(CH}3\text{)}2 \rightarrow \text{Thiophene-2-CH}2\text{NH-CH}2\text{CH}2\text{N(CH}3\text{)}_2 + \text{HX}

$$

(X = Cl, Br; solvents: DMF/THF)

Key Considerations

- Base Selection : Triethylamine (2.5 eq) scavenges HX, driving reaction completion

- Regioselectivity : The primary amine's higher nucleophilicity (>10$$^3$$ cf. tertiary amine) ensures monoalkylation

- Halide Effects : Bromides (X=Br) exhibit faster kinetics (k$$_{rel}$$ ≈ 4.2 vs Cl)

Comparative Analysis of Methodologies

Purification and Characterization

Isolation Techniques

Spectroscopic Fingerprints

- $$^1$$H NMR (CDCl$$3$$): δ 6.92 (dd, J=3.5Hz, thiophene H-3), 3.71 (s, CH$$2$$NH), 2.45 (q, CH$$2$$CH$$2$$), 2.24 (s, N(CH$$3$$)$$2$$)

- FTIR : ν 3280 cm$$^{-1}$$ (N-H stretch), 2920 cm$$^{-1}$$ (C-H$${aliphatic}$$), 1587 cm$$^{-1}$$ (C=C$${thiophene}$$)

- MS (EI) : m/z 170.28 [M]$$^+$$ (calc. 170.28)

Industrial-Scale Adaptations

Continuous Flow Reductive Amination

Recent advances employ microreactor systems to enhance:

Catalytic Hydrogenation

Palladium on carbon (5% wt) under 30 psi H$$_2$$ reduces imine intermediates with:

Emerging Methodologies

Enzymatic Amination

Immobilized transaminases demonstrate:

Photoredox Catalysis

Visible-light-mediated C-N coupling achieves:

- Mild Conditions : 25°C, atmospheric pressure

- Functional Group Tolerance : Halides, esters remain intact

Analyse Des Réactions Chimiques

Types of Reactions: N,N-Dimethyl-N’-thiophen-2-ylmethyl-ethane-1,2-diamine can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

Substitution: The compound can participate in nucleophilic substitution reactions, where the thiophen-2-ylmethyl group can be replaced by other nucleophiles.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

Reduction: Lithium aluminum hydride, sodium borohydride.

Substitution: Various nucleophiles such as halides, amines, and thiols.

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or other reduced derivatives.

Applications De Recherche Scientifique

Coordination Chemistry

N,N-Dimethyl-N'-thiophen-2-ylmethyl-ethane-1,2-diamine serves as a ligand that can stabilize metal ions in coordination complexes. These complexes are essential in catalysis and can enhance reaction rates in organic transformations. The ability to form stable metal-ligand bonds makes it suitable for applications in heterogeneous catalysis and organometallic chemistry.

| Metal Ion | Complex Stability | Application |

|---|---|---|

| Cu(II) | High | Catalysis |

| Ni(II) | Moderate | Organic synthesis |

| Co(II) | High | Electrocatalysis |

Biological Research

In biological applications, this compound can be utilized to study small molecule-protein interactions. Its structure allows it to serve as a building block for more complex biologically active compounds. Research indicates that derivatives of this compound exhibit potential anti-cancer properties by interacting with specific biological targets.

Case Study: Anticancer Activity

A study evaluated the cytotoxic effects of thiophene derivatives on cancer cell lines. The results showed that compounds containing the thiophen-2-ylmethyl group induced apoptosis in HT29 colon cancer cells while sparing healthy cells . This highlights the potential of this compound as a lead compound in drug development.

Medicinal Chemistry

The compound's ability to form stable complexes with metal ions positions it as a candidate for metal-based drugs. Its derivatives have been investigated for their therapeutic potential against various diseases, including cancer and infections.

| Therapeutic Area | Potential Application |

|---|---|

| Cancer | Drug development |

| Infectious Diseases | Antimicrobial agents |

Industrial Applications

In the industrial sector, this compound is used in the production of polymers and resins. Its chemical properties make it suitable for manufacturing processes requiring specific reactivity or stability under varying conditions.

Mécanisme D'action

The mechanism of action of N,N-Dimethyl-N’-thiophen-2-ylmethyl-ethane-1,2-diamine involves its ability to form stable complexes with metal ions. These complexes can interact with biological molecules, such as proteins and nucleic acids, leading to various biochemical effects. The specific molecular targets and pathways involved depend on the particular application and context in which the compound is used.

Comparaison Avec Des Composés Similaires

Comparison with Structurally Similar Compounds

Structural Analogs and Key Differences

The following table compares N,N-Dimethyl-N'-thiophen-2-ylmethyl-ethane-1,2-diamine with four closely related diamines:

Detailed Analysis of Structural and Functional Variations

Substituent Effects on Physicochemical Properties

- Solubility : The pyrimidinyl and methoxyphenyl derivatives (C₁₇H₂₄N₄O) exhibit improved solubility in polar solvents due to hydrogen-bonding interactions from pyrimidine and methoxy groups . In contrast, the sulfonated derivative (C₁₀H₂₂N₂O₈S₃) is highly water-soluble, enabling its use as a catalyst in aqueous or solvent-free reactions .

Pharmacological Potential

- Receptor Targeting : Pyrimidinyl and methoxyphenyl derivatives (e.g., C₁₇H₂₄N₄O) interact with kinase receptors and DNA gyrases, making them candidates for anticancer and antimicrobial agents .

- Toxicity and Stability : The discontinued commercial status of the parent compound (C₉H₁₅N₂S) () suggests challenges in synthesis or stability compared to analogs like the sulfonated derivative, which is robust under high-temperature reaction conditions .

Research Findings and Trends

Corrosion Inhibition

The thiophene moiety in C₉H₁₅N₂S may enhance this property through π-electron interactions with metallic substrates, though experimental validation is needed .

Activité Biologique

N,N-Dimethyl-N'-thiophen-2-ylmethyl-ethane-1,2-diamine (commonly referred to as DM-TEMDA) is a compound with notable biological activity, characterized by its unique molecular structure that includes both dimethyl and thiophenyl groups. This article explores its synthesis, biological interactions, potential applications in medicinal chemistry, and relevant research findings.

- Molecular Formula : C₉H₁₆N₂S

- Molecular Weight : 184.30 g/mol

- CAS Number : 626216-21-5

The compound features two amine functional groups, which contribute to its reactivity and potential applications in various fields, including medicinal chemistry and coordination chemistry.

Synthesis

DM-TEMDA can be synthesized through a nucleophilic substitution reaction involving ethane-1,2-diamine and thiophen-2-ylmethyl chloride, typically in the presence of a base such as sodium hydroxide. This method allows for efficient production with high yields:

The biological activity of DM-TEMDA is largely attributed to its ability to form stable complexes with metal ions. These complexes can interact with various biological molecules, leading to diverse biochemical effects. The specific targets and pathways involved depend on the context of use, which may include:

- Enzyme Inhibition : DM-TEMDA has shown potential as an enzyme inhibitor in various studies. Its structural similarity to known enzyme inhibitors suggests it may modulate enzyme activity in metabolic pathways.

- Protein Interactions : The compound can be utilized to study small molecule-protein interactions, which is crucial for understanding biological processes and drug design.

- Coordination Chemistry : As a ligand, DM-TEMDA can form complexes with transition metals, enhancing its utility in catalysis and material science.

Case Studies

- Enzyme Inhibition Studies : A study investigated the inhibition of E. coli dihydrofolate reductase (DHFR) using compounds similar to DM-TEMDA. The results indicated that structural modifications could enhance binding affinity and inhibitory potency against the enzyme .

- Ligand Binding Studies : Research on ligand binding has demonstrated that compounds with similar structures effectively bind to target proteins, suggesting that DM-TEMDA could serve as a scaffold for developing new inhibitors .

- Biological Evaluation : Preliminary evaluations of DM-TEMDA have highlighted its potential pharmacological properties, including antibacterial activity against various pathogens .

Medicinal Chemistry

Given its structural characteristics and biological activity, DM-TEMDA holds promise in medicinal chemistry for:

- Drug Development : Its ability to inhibit specific enzymes positions it as a candidate for developing new therapeutic agents.

- Metal-based Drugs : The formation of metal complexes may lead to new treatments leveraging the unique properties of transition metals.

Industrial Uses

In addition to its biological applications, DM-TEMDA can be utilized in the production of polymers and resins due to its chemical stability and reactivity.

Q & A

Basic Research Questions

Q. What are the key synthetic routes for N,N-Dimethyl-N'-thiophen-2-ylmethyl-ethane-1,2-diamine, and how can reaction conditions be optimized?

- Methodological Answer : The compound is typically synthesized via nucleophilic substitution or reductive amination. For example, similar ethylenediamine derivatives (e.g., N,N-dimethyl-N'-(quinolin-2-yl)ethane-1,2-diamine ) are prepared by reacting primary amines with aldehydes/ketones under controlled pH and temperature (40–60°C), achieving yields of 40–54% . Optimization involves adjusting solvent polarity (e.g., acetonitrile or ethanol), reaction time (12–24 hrs), and stoichiometric ratios of reactants. Thin-layer chromatography (TLC) and NMR are critical for monitoring progress .

Q. How is the purity and structural integrity of this compound validated post-synthesis?

- Methodological Answer :

- 1H/13C NMR : Key signals include δ ~2.2–2.4 ppm (N-CH3), δ ~3.5–3.8 ppm (CH2-N), and δ ~6.5–7.5 ppm (thiophene protons) .

- Mass Spectrometry : High-resolution mass spectrometry (HRMS) confirms molecular ions (e.g., [M+H]+) with mass accuracy <5 ppm .

- Elemental Analysis : Carbon, hydrogen, and nitrogen percentages should align with theoretical values within ±0.3% .

Q. What are the primary applications of this compound in chemical research?

- Methodological Answer : It serves as:

- Ligand in Coordination Chemistry : Forms stable complexes with transition metals (e.g., Cu(I)) for catalytic applications, as demonstrated in atom transfer radical polymerization (ATRP) .

- Enzyme Inhibitor Scaffold : Modulates enzyme activity (e.g., kinases) via its tertiary amine and thiophene groups, which enhance binding affinity .

Advanced Research Questions

Q. How does the compound’s coordination geometry influence its catalytic efficiency in metal-mediated reactions?

- Methodological Answer : X-ray crystallography reveals a distorted tetrahedral geometry in Cu(I) complexes, with Cu–N(amine) and Cu–N(imine) bond lengths of 2.008(2) Å and 2.240(2) Å, respectively. The small N–Cu–N angle (85.27°) and asymmetric Cu–Br bridging (2.4241–2.4805 Å) impact redox activity and catalytic turnover in ATRP . Comparative studies with ligands lacking the thiophene group show reduced stability, highlighting its role in π-backbonding .

Q. What contradictions exist in reported biological activities, and how can they be resolved?

- Methodological Answer : Discrepancies in enzyme inhibition (e.g., IC50 variability) arise from assay conditions (pH, temperature) and substituent effects. For example:

-

Trifluoromethyl Analogs : Exhibit 10-fold higher potency due to enhanced hydrophobic interactions .

-

Resolution Strategy : Standardize assays (e.g., fixed pH 7.4, 25°C) and perform structure-activity relationship (SAR) studies using analogs with systematic substitutions (Table 1) .

Table 1 : Comparative Bioactivity of Ethylenediamine Derivatives

Compound Target Enzyme IC50 (μM) Key Structural Feature Parent Compound Kinase X 5.2 Thiophene-methyl Trifluoromethyl Derivative Kinase X 0.5 CF3 group Piperidinyl Analog Kinase Y 12.8 Piperidine ring

Q. What advanced techniques are used to resolve crystallographic disorder in its metal complexes?

- Methodological Answer : Single-crystal X-ray diffraction with SHELX software (e.g., SHELXL for refinement) addresses disorder, such as thiophene ring disorder (occupancy 0.719:0.281). Strategies include:

- Multi-Component Refinement : Assign partial occupancies to disordered atoms.

- Restraints : Apply geometric constraints to bond lengths/angles .

Q. How does the compound compare to structurally similar ligands in catalytic applications?

- Methodological Answer : Benchmark against ligands like N,N,N'-trimethyl-N'-piperidin-4-ylethane-1,2-diamine :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.